molecular formula C21H20O2 B14308024 2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene CAS No. 113929-40-1

2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene

Cat. No.: B14308024
CAS No.: 113929-40-1
M. Wt: 304.4 g/mol
InChI Key: DMFBLPJVUBNQQX-UHFFFAOYSA-N
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Description

2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene is an organic compound characterized by a naphthalene core substituted with a 3-(3,4-dimethoxyphenyl)prop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and naphthalene.

    Aldol Condensation: The first step involves an aldol condensation reaction between 3,4-dimethoxybenzaldehyde and an appropriate naphthalene derivative under basic conditions to form the intermediate 3-(3,4-dimethoxyphenyl)prop-2-en-1-al.

    Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding alcohol.

    Dehydration: Finally, the alcohol undergoes dehydration to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for the aldol condensation and reduction steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of acylated naphthalene derivatives.

Scientific Research Applications

2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. For example, its antioxidant properties might involve scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but differs in its overall structure and applications.

    3,4-Dimethoxycinnamaldehyde: Another compound with a 3,4-dimethoxyphenyl group, used in different chemical reactions and applications.

Uniqueness

2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene is unique due to its naphthalene core, which imparts distinct chemical properties and potential applications compared to other compounds with similar substituents. Its structure allows for diverse chemical modifications and functionalizations, making it a versatile compound in research and industry.

Properties

113929-40-1

Molecular Formula

C21H20O2

Molecular Weight

304.4 g/mol

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)prop-1-enyl]naphthalene

InChI

InChI=1S/C21H20O2/c1-22-20-13-11-17(15-21(20)23-2)7-5-6-16-10-12-18-8-3-4-9-19(18)14-16/h3-6,8-15H,7H2,1-2H3

InChI Key

DMFBLPJVUBNQQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC=CC2=CC3=CC=CC=C3C=C2)OC

Origin of Product

United States

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